molecular formula C23H16FN3S B2999420 4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine CAS No. 1040663-02-2

4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2999420
CAS RN: 1040663-02-2
M. Wt: 385.46
InChI Key: LHEFCYLJTSEZLA-UHFFFAOYSA-N
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Description

The compound “4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure composed of two nitrogen-containing rings . Attached to this core are a fluorobenzyl group and a naphthyl group, both of which can significantly influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and naphthalene), a sulfur atom linking the benzene and pyrazolo[1,5-a]pyrazine rings, and a fluorine atom attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electronegative fluorine atom. The sulfur atom might also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the fluorine atom could affect its polarity .

Scientific Research Applications

Lithium-Ion Batteries (LIBs)

4-Fluorobenzyl cyanide: , a component structurally similar to the compound , has been utilized to expedite interfacial kinetics in LIBs . The steric hindrance and weak Lewis basic center of this compound construct a bulky coordination structure with Li+, which is beneficial for improving rate performance in LIBs. This suggests that our compound could potentially serve a similar role in enhancing the electrochemical performance of LIBs.

Neuroprotective Agent

Pyrazoline derivatives have shown potential in neuroprotection. A study investigating the neurotoxic potentials of a pyrazoline derivative on the AchE activity and MDA level in the brain of alevins suggests that similar compounds could be used to study and possibly mitigate oxidative stress-related neurotoxicity .

Anticancer Activity

Compounds with a pyrazolo[1,5-a]pyrazine scaffold have demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . This indicates that our compound may also possess anticancer properties that could be explored for therapeutic applications.

Solvent Molecular Engineering

The structural features of 4-Fluorobenzyl cyanide, which shares a functional group with our compound, have been designed to improve the solvation chemistry in LIBs . This implies that our compound could be engineered as a solvent to enhance electrochemical kinetics by tuning the Li+ coordination chemistry.

Antioxidant Properties

Pyrazoline derivatives are known for their antioxidant activities. The ability to scavenge free radicals makes them valuable in research for developing treatments against oxidative stress-induced diseases .

Coordination Chemistry

The unique coordination chemistry of fluorobenzyl-thio compounds can be exploited to weaken ion–dipole interactions but promote coulombic attraction at normal Li salt concentrations . This property is crucial for developing new materials with improved ionic interactions.

Pharmacological Research

Given the biological activities of pyrazoline derivatives, our compound could be investigated for a range of pharmacological applications, including anti-inflammatory, antidepressant, anticonvulsant, and antiparasitic effects .

Electrolyte Additive for Safety Improvement

The steric hindrance characteristic of fluorobenzyl-thio compounds can be utilized to construct safer electrolytes for energy storage devices. By reducing flammability and improving interfacial stability, our compound could contribute to the development of safer battery technologies .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended for use as a drug, studies could also focus on its pharmacological effects and safety profile .

properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3S/c24-18-10-8-16(9-11-18)15-28-23-22-14-21(26-27(22)13-12-25-23)20-7-3-5-17-4-1-2-6-19(17)20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEFCYLJTSEZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

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